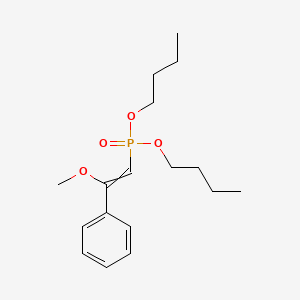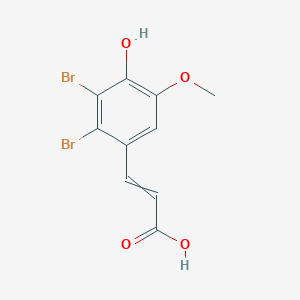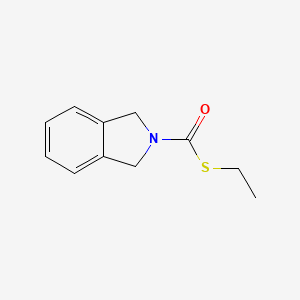
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, carboxylic acid groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester typically involves the esterification of 1,3-pyrrolidinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding ethyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-5-methyl-, diethyl ester.
Reduction: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diol.
Substitution: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ether.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dimethyl ester: Similar structure but with methyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diisopropyl ester: Similar structure but with isopropyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dibutyl ester: Similar structure but with butyl esters instead of ethyl esters.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and interaction with biological targets. The ethyl esters provide a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications.
Properties
CAS No. |
61334-22-3 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
diethyl 4-hydroxy-5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)8-6-12(7(3)9(8)13)11(15)17-5-2/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
CRWDUWJLZAJOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(C1O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)






![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)

![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)
